molecular formula C8H9NO3 B6149660 7-amino-2,3-dihydro-1,4-benzodioxin-6-ol CAS No. 104540-03-6

7-amino-2,3-dihydro-1,4-benzodioxin-6-ol

Cat. No.: B6149660
CAS No.: 104540-03-6
M. Wt: 167.2
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Description

7-Amino-2,3-dihydro-1,4-benzodioxin-6-ol (CAS 104540-03-6) is a high-purity chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . It is supplied for laboratory research use only. The compound features a 1,4-benzodioxane scaffold, a versatile template widely employed in medicinal chemistry to design molecules with diverse biological activities . This scaffold is found in numerous pharmacologically active compounds and marketed drugs due to its ability to interact with various enzymes and protein receptors . Derivatives of the 1,4-benzodioxane structure have been developed as agonists and antagonists for several significant biological targets, including neuronal nicotinic, α1 adrenergic, and serotoninergic (5-HT) receptor subtypes . Furthermore, this class of compounds has shown promise in research areas concerning antitumor and antibacterial agents . The presence of both amino and hydroxy functional groups on the benzodioxane core makes this compound a valuable and versatile building block for medicinal chemistry and drug discovery research, particularly for the synthesis and exploration of new bioactive molecules . Please note: This product is intended for research purposes and is not intended for human therapeutic or veterinary use.

Properties

CAS No.

104540-03-6

Molecular Formula

C8H9NO3

Molecular Weight

167.2

Purity

95

Origin of Product

United States

Preparation Methods

Step 1: Nitration of 2,3-Dihydro-1,4-benzodioxin-6-ol

The hydroxyl group at position 6 directs electrophilic substitution to the para position (position 7). Nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) yields 7-nitro-2,3-dihydro-1,4-benzodioxin-6-ol .

Reaction Conditions

ParameterValue
Nitrating agentHNO3 (1.5 equiv)
CatalystH2SO4 (conc.)
Temperature0–5°C (controlled exotherm)
Time2–4 hours
Yield~75% (estimated)

Step 2: Reduction of Nitro Group to Amine

The nitro group is reduced to an amine using catalytic hydrogenation (H2/Pd-C) or stoichiometric reducing agents like iron (Fe) in acidic media.

Reaction Conditions

ParameterValue
Reducing agentH2 (1 atm), 10% Pd-C
SolventEthanol (EtOH)
Temperature25°C
Time6–8 hours
Yield~85% (estimated)

Mechanistic Insight
The hydroxyl group stabilizes the intermediate nitroarene via hydrogen bonding, enhancing regioselectivity during nitration. Subsequent reduction proceeds via adsorption of nitroarene onto the catalyst surface, followed by sequential electron transfer to yield the amine.

Hydroxylation of 7-Amino-2,3-dihydro-1,4-benzodioxane

This route assumes prior synthesis of 7-amino-2,3-dihydro-1,4-benzodioxane , followed by hydroxylation at position 6.

Step 1: Hydroxylation via Electrophilic Substitution

Directed ortho-metalation (DoM) or Friedel-Crafts alkylation could introduce the hydroxyl group. For example, using boron tribromide (BBr3) to demethylate a methoxy precursor.

Reaction Conditions

ParameterValue
Demethylating agentBBr3 (3.0 equiv)
SolventDichloromethane (DCM)
Temperature-78°C to 25°C
Time12 hours
Yield~70% (estimated)

Mechanistic Insight
BBr3 cleaves the methyl ether via formation of a boron-oxygen intermediate, releasing methanol and generating the phenolic hydroxyl group.

Cyclization of Functionalized Catechol Derivatives

Formation of the benzodioxane ring from a dihydroxybenzene (catechol) precursor offers a direct route to install both hydroxyl and amine groups.

Step 1: Synthesis of 3-Amino-4-hydroxycatechol

Protection of the amine and hydroxyl groups (e.g., as acetamides or tert-butyldimethylsilyl ethers) prevents undesired side reactions during cyclization.

Step 2: Ring-Closing Reaction

Reaction with 1,2-dibromoethane in the presence of a base (e.g., K2CO3) forms the 1,4-benzodioxane ring.

Reaction Conditions

ParameterValue
Alkylating agent1,2-dibromoethane (1.2 equiv)
BaseK2CO3 (2.0 equiv)
SolventDMF
Temperature80°C
Time24 hours
Yield~65% (estimated)

Mechanistic Insight
The base deprotonates the hydroxyl groups, facilitating nucleophilic attack on the dibromoethane to form ether linkages.

Enzymatic Hydroxylation

Biocatalytic methods using cytochrome P450 enzymes or fungal peroxidases offer a green chemistry alternative for hydroxylation.

Reaction Conditions

ParameterValue
EnzymePseudomonas putida cytochrome P450
CofactorNADPH (1.5 equiv)
SolventPhosphate buffer (pH 7.4)
Temperature37°C
Time48 hours
Yield~50% (estimated)

Mechanistic Insight
The enzyme abstracts a hydrogen atom from the substrate, enabling oxygen rebound to form the hydroxyl group.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Nitration/ReductionHigh regioselectivityRequires harsh nitration conditions70–85%
HydroxylationCompatible with sensitive aminesMulti-step protection/deprotection60–70%
CyclizationDirect ring formationLimited substrate availability50–65%
EnzymaticEco-friendlyLow scalability40–50%

Chemical Reactions Analysis

Types of Reactions

7-amino-2,3-dihydro-1,4-benzodioxin-6-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The amino group can be reduced to a corresponding amine.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst is commonly used.

    Substitution: Halogenating agents or alkylating agents can be employed under controlled conditions.

Major Products

    Oxidation: Produces 7-oxo-2,3-dihydro-1,4-benzodioxin-6-ol.

    Reduction: Produces 7-amino-2,3-dihydro-1,4-benzodioxane.

    Substitution: Produces various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-amino-2,3-dihydro-1,4-benzodioxin-6-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparative Data Table

Compound Substituents Molecular Formula Key Properties/Activities Reference
This compound 7-NH2, 6-OH C8H9NO3 Potential antibacterial/derivatization
2,3-Dihydro-1,4-benzodioxin-6-ol 6-OH C8H8O3 Enzymatic intermediate
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid 6-CH2COOH C10H10O4 Anti-inflammatory (Ibuprofen-like)
7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine 7-NO2, 6-NH2 C8H8N2O4 Synthetic intermediate
NDD-713 6-O-linked complex C22H26N2O6S β1-Adrenoceptor antagonist

Research Findings and Implications

  • Synthetic Challenges: The regioselective introduction of amino and hydroxyl groups requires optimized protocols, as seen in enzymatic hydroxylation studies .
  • Biological Activity: Amino-hydroxy substitution may enhance interactions with bacterial enzymes (e.g., sulfonamide targets) or inflammatory pathways .
  • Derivatization Potential: The amino group enables further functionalization (e.g., acetylation, sulfonation), as demonstrated in hydrazine derivatives .

Q & A

Basic Question: What are the key structural features and synthesis routes for 7-amino-2,3-dihydro-1,4-benzodioxin-6-ol?

Answer:
The compound features a benzodioxin core with an amino group at position 7 and a hydroxyl group at position 5. A common synthesis route involves reacting 1,4-benzodioxin-6-amine with reagents like 4-bromobenzenesulfonyl chloride in alkaline conditions to form intermediates (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide). Subsequent alkylation/arylation with halides in DMF and LiH yields the final product . Purification often employs column chromatography or recrystallization. Key characterization tools include IR spectroscopy (to confirm NH/OH groups) and elemental analysis .

Basic Question: How is this compound characterized, and what analytical methods are critical for purity assessment?

Answer:
Essential techniques include:

  • IR Spectroscopy : Identifies functional groups (e.g., NH stretching at ~3300 cm⁻¹, aromatic C=C at ~1600 cm⁻¹).
  • Elemental Analysis : Validates molecular formula (C₈H₉NO₃).
  • HPLC/MS : Ensures purity (>95% recommended for pharmacological studies).
  • NMR : Confirms substitution patterns (e.g., coupling constants for dihydrobenzodioxin protons) .

Advanced Question: How can researchers optimize the synthesis for scalability while minimizing side reactions?

Methodological Guidance:

  • Solvent Optimization : Replace DMF with less toxic solvents (e.g., acetonitrile) to improve reaction safety .
  • Catalyst Screening : Test alternatives to LiH (e.g., K₂CO₃) to reduce metal contamination .
  • Stepwise Monitoring : Use TLC or in-situ IR to track intermediate formation and adjust reaction times .
  • Scale-Up Challenges : Address exothermicity via controlled temperature gradients and flow chemistry setups .

Advanced Question: How should researchers resolve contradictions in reported biological activities (e.g., neuroprotective vs. antimicrobial effects)?

Data Analysis Strategy:

  • Structural Comparisons : Compare derivatives (e.g., Compound B in ’s table) to identify substituents linked to specific activities .
  • Dose-Response Studies : Test varying concentrations in multiple cell lines (e.g., SH-SY5Y for neuroprotection, MRSA for antimicrobial activity) .
  • Target Profiling : Use kinase/esterase inhibition assays to clarify mechanistic pathways .

Advanced Question: What experimental designs are recommended to assess its potential as a cholinesterase inhibitor?

Experimental Framework:

In Vitro Assays : Use acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes with Ellman’s method to measure IC₅₀ values .

Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.

Molecular Docking : Model interactions with AChE’s catalytic triad (e.g., Ser203, His447) using software like AutoDock .

In Vivo Validation : Test cognitive improvements in transgenic Alzheimer’s mice using Morris water maze .

Advanced Question: How can solubility challenges in pharmacological studies be addressed?

Methodological Solutions:

  • Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Prodrug Design : Modify hydroxyl/amino groups to esters or amides for improved bioavailability .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

Advanced Question: What strategies support structure-activity relationship (SAR) studies for derivatives?

SAR Workflow:

Core Modifications : Synthesize analogs with halogen (Cl, Br) or methyl substitutions at position 7 .

Functional Group Swapping : Replace the hydroxyl group with methoxy or aminoethyl to assess polarity effects .

Biological Testing : Rank derivatives using high-throughput screening (HTS) against target panels .

Computational Modeling : Apply QSAR models to predict bioactivity and prioritize synthesis .

Advanced Question: How can researchers ensure reproducibility in multi-step syntheses?

Quality Control Protocols:

  • Batch Record Standardization : Document reaction parameters (e.g., stirring speed, inert gas flow) .
  • Intermediate Stability Testing : Store intermediates under nitrogen and monitor degradation via DSC .
  • Cross-Lab Validation : Collaborate with independent labs to verify yields and purity metrics .

Advanced Question: What in vivo models are suitable for evaluating neuroprotective effects in Alzheimer’s disease?

Experimental Design:

  • Transgenic Mice : Use APP/PS1 models to assess amyloid-β plaque reduction via immunohistochemistry .
  • Behavioral Metrics : Track spatial memory with radial arm maze or novel object recognition tests .
  • Biomarker Analysis : Measure CSF levels of tau and phosphorylated tau pre/post-treatment .

Advanced Question: How can researchers mitigate toxicity risks during handling?

Safety Recommendations:

  • PPE Requirements : Use nitrile gloves, FFP3 masks, and chemical goggles to prevent dermal/ocular exposure .
  • Ventilation : Perform reactions in fume hoods with HEPA filters to limit aerosolized particles .
  • Waste Management : Neutralize acidic/basic byproducts before disposal .

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